4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Cyclohexylphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction to attach the cyclohexylphenyl group to the indole core.
Formation of the Oxobutanoic Acid Moiety: This can be achieved through a series of reactions including oxidation and esterification, followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery and development.
Medicine
Medicinally, compounds like this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid is unique due to its specific structural features, such as the cyclohexylphenyl group and the oxobutanoic acid moiety. These confer distinct chemical and biological properties that differentiate it from other indole derivatives.
Properties
IUPAC Name |
4-(4-cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-26-16-22(20-9-5-6-10-23(20)26)21(25(28)29)15-24(27)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h5-6,9-14,16-17,21H,2-4,7-8,15H2,1H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSMXAUCEQPFBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CC(=O)C3=CC=C(C=C3)C4CCCCC4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372215 |
Source
|
Record name | 4-(4-cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-92-7 |
Source
|
Record name | 4-(4-cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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